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molecular formula C12H8N6 B8316799 5-(1H-pyrrolo[2,3-c]pyridin-5-ylamino)pyrazine-2-carbonitrile

5-(1H-pyrrolo[2,3-c]pyridin-5-ylamino)pyrazine-2-carbonitrile

Cat. No. B8316799
M. Wt: 236.23 g/mol
InChI Key: ROCWVTQBAPLLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530468B2

Procedure details

A mixture of tert-butyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (0.030 g, 0.119 mmol), 5-aminopyrazine-2-carbonitrile (0.017 g, 0.142 mmol), cesium carbonate (0.077 g, 0.237 mmol), Xantphos (0.011 g, 0.019 mmol) and tris(benzylideneacetone)dipalladium (0) (0.009 g, 0.010 mmol) in dioxane (0.8 mL) was degassed by bubbling argon through the mixture for 10 minutes. The sealed reaction vessel was heated to 150° C. for 1 hour in a microwave reactor. The crude mixture was filtered through an SCX-2 acidic resin cartridge, eluting with 2 M ammonia in methanol. The basic filtrate was concentrated and purified by column chromatography to give the title compound (0.018 g, 0.054 mmol, 45%). LC-MS (3) Rt=1.30 min; m/z (ESI+) 237 (M+H).
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
0.017 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.077 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(benzylideneacetone)dipalladium (0)
Quantity
0.009 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][N:8](C(OC(C)(C)C)=O)[C:5]2=[CH:6][N:7]=1.[NH2:18][C:19]1[N:20]=[CH:21][C:22]([C:25]#[N:26])=[N:23][CH:24]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>O1CCOCC1>[NH:8]1[C:5]2=[CH:6][N:7]=[C:2]([NH:18][C:19]3[N:20]=[CH:21][C:22]([C:25]#[N:26])=[N:23][CH:24]=3)[CH:3]=[C:4]2[CH:10]=[CH:9]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.03 g
Type
reactant
Smiles
ClC=1C=C2C(=CN1)N(C=C2)C(=O)OC(C)(C)C
Name
Quantity
0.017 g
Type
reactant
Smiles
NC=1N=CC(=NC1)C#N
Name
cesium carbonate
Quantity
0.077 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.011 g
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
tris(benzylideneacetone)dipalladium (0)
Quantity
0.009 g
Type
reactant
Smiles
Name
Quantity
0.8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling argon through the mixture for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The sealed reaction vessel
FILTRATION
Type
FILTRATION
Details
The crude mixture was filtered through an SCX-2 acidic resin cartridge
WASH
Type
WASH
Details
eluting with 2 M ammonia in methanol
CONCENTRATION
Type
CONCENTRATION
Details
The basic filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C1=CN=C(C2)NC=2N=CC(=NC2)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.054 mmol
AMOUNT: MASS 0.018 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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